9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)- 9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)- Ro 17-1812 is a benzodiazepine receptor partial agonist.
Brand Name: Vulcanchem
CAS No.: 90450-01-4
VCID: VC0541588
InChI: InChI=1S/C18H16ClN3O3/c19-11-2-1-3-12-14(11)17(23)21-7-6-13(21)16-15(20-9-22(12)16)18(24)25-8-10-4-5-10/h1-3,9-10,13H,4-8H2/t13-/m0/s1
SMILES: C1CC1COC(=O)C2=C3C4CCN4C(=O)C5=C(N3C=N2)C=CC=C5Cl
Molecular Formula: C18H16ClN3O3
Molecular Weight: 357.8 g/mol

9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)-

CAS No.: 90450-01-4

Cat. No.: VC0541588

Molecular Formula: C18H16ClN3O3

Molecular Weight: 357.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)- - 90450-01-4

Specification

CAS No. 90450-01-4
Molecular Formula C18H16ClN3O3
Molecular Weight 357.8 g/mol
IUPAC Name cyclopropylmethyl (7S)-13-chloro-11-oxo-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate
Standard InChI InChI=1S/C18H16ClN3O3/c19-11-2-1-3-12-14(11)17(23)21-7-6-13(21)16-15(20-9-22(12)16)18(24)25-8-10-4-5-10/h1-3,9-10,13H,4-8H2/t13-/m0/s1
Standard InChI Key HFTSPQUXYIMHAN-ZDUSSCGKSA-N
Isomeric SMILES C1CN2[C@@H]1C3=C(N=CN3C4=C(C2=O)C(=CC=C4)Cl)C(=O)OCC5CC5
SMILES C1CC1COC(=O)C2=C3C4CCN4C(=O)C5=C(N3C=N2)C=CC=C5Cl
Canonical SMILES C1CC1COC(=O)C2=C3C4CCN4C(=O)C5=C(N3C=N2)C=CC=C5Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ro 17-1812 belongs to the imidazobenzodiazepine class, characterized by a fused tetracyclic system comprising azeto, imidazo, and benzodiazepine rings. Its IUPAC name reflects the stereochemical specificity ((S)-configuration), chlorination at position 8, and esterification with a cyclopropylmethyl group. Key structural attributes include:

  • Molecular Formula: C<sub>18</sub>H<sub>16</sub>ClN<sub>3</sub>O<sub>3</sub>

  • Molecular Weight: 357.8 g/mol

  • Stereochemistry: The (S)-enantiomer exhibits higher receptor affinity due to optimal spatial orientation for binding .

Table 1: Structural Comparison with Related Benzodiazepines

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Ro 17-1812C<sub>18</sub>H<sub>16</sub>ClN<sub>3</sub>O<sub>3</sub>357.88-Cl, cyclopropylmethyl ester, (S)
DiazepamC<sub>16</sub>H<sub>13</sub>ClN<sub>2</sub>O284.77-Cl, methyl ester
FG 8205C<sub>17</sub>H<sub>15</sub>ClN<sub>4</sub>O<sub>3</sub>358.87-Cl, isopropyl-oxadiazole
Bretazenil (Ro 16-6028)C<sub>17</sub>H<sub>16</sub>ClN<sub>3</sub>O<sub>3</sub>345.88-Cl, tert-butyl ester

Synthetic Routes

While the exact synthesis of Ro 17-1812 is proprietary, general strategies for imidazobenzodiazepines involve:

  • Ring Formation: Condensation of chlorinated isatoic anhydride with azetidine-2-carboxylic acid to construct the benzodiazepine core .

  • Esterification: Reaction with cyclopropylmethyl bromide under basic conditions to introduce the ester moiety .

  • Chiral Resolution: Chromatographic separation or asymmetric synthesis to isolate the (S)-enantiomer .

A patented method for analogous compounds utilizes p-xylene as a solvent for cyclization, achieving yields >85% after recrystallization . Modifications at position 8 (e.g., Cl, Br, NO<sub>2</sub>) are critical for tuning receptor subtype selectivity .

Pharmacological Properties

GABA<sub>A</sub> Receptor Interactions

Ro 17-1812 binds to the benzodiazepine site of GABA<sub>A</sub> receptors, enhancing GABAergic inhibition. Key findings include:

  • Receptor Affinity: K<sub>i</sub> = 1.7–3.3 nM for diazepam-sensitive (DS) subtypes, with 10-fold selectivity over diazepam-insensitive (DI) subtypes .

  • Partial Agonism: Unlike full agonists (e.g., diazepam), Ro 17-1812 exhibits submaximal potentiation of GABA currents, reducing risks of sedation and tolerance .

Table 2: In Vitro Receptor Binding Profiles

CompoundK<sub>i</sub> (DS, nM)K<sub>i</sub> (DI, nM)DI/DS Selectivity Ratio
Ro 17-18123.334.010.3
Diazepam8.2>1000>122
FG 82051.717.010.0
Flumazenil2.12.51.2

Preclinical Efficacy

  • Anticonvulsant Effects: Ro 17-1812 blocks pentylenetetrazol-induced seizures in mice (ED<sub>50</sub> = 0.2 mg/kg) but lacks efficacy against electroshock seizures, highlighting subtype-specific activity .

  • Anxiolytic Effects: In rat conflict tests, it increases punished responding at 0.5–50 mg/kg, comparable to diazepam but with minimal motor impairment .

  • Sedation Profile: Rotarod performance in mice is unaffected at doses ≤10 mg/kg, whereas diazepam causes significant ataxia .

Comparative Analysis with Partial Agonists

Bretazenil (Ro 16-6028)

Both Ro 17-1812 and bretazenil share a cyclopropylmethyl ester but differ in substitution patterns. Bretazenil’s 8-Cl and tert-butyl groups confer higher DI affinity (K<sub>i</sub> = 1.7 nM) but lower selectivity (DI/DS = 0.17) .

FG 8205

FG 8205, an oxadiazole-containing analog, shows similar DS affinity (K<sub>i</sub> = 1.7 nM) but superior anticonvulsant potency (ED<sub>50</sub> = 0.1 mg/kg) . Its isopropyl group enhances metabolic stability, prolonging half-life in vivo .

Clinical Implications and Future Directions

Limitations

  • Oral Bioavailability: Ester hydrolysis in plasma limits exposure, necessitating prodrug strategies .

  • Subtype Selectivity: Further structural optimization is needed to target α2/α3-GABA<sub>A</sub> subtypes for improved safety .

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